molecular formula C10H11N3O2 B6292447 Methyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate CAS No. 49636-60-4

Methyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate

Cat. No. B6292447
CAS RN: 49636-60-4
M. Wt: 205.21 g/mol
InChI Key: LJKZVTIFKLXNJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate, also known as MBTP, is an organic compound with a wide range of applications in scientific research. It is a heterocyclic aromatic compound with a molecular formula of C9H10N3O2. MBTP is often used as an intermediate in the synthesis of various compounds, such as aldehydes, amines, and nitriles. MBTP has also been used in various biochemical and physiological experiments, and is known to have a wide range of effects on cellular processes.

Scientific Research Applications

Methyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate has been used in various scientific research applications, including biochemical and physiological experiments. In biochemical experiments, Methyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate has been used as a substrate for the detection of enzyme activities, such as the activity of cytochrome P450. Methyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate has also been used to study the effects of various drugs on cellular processes, such as the effects of drugs on the expression of genes. In physiological experiments, Methyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate has been used to study the effects of various drugs on the nervous system, as well as to study the effects of various drugs on the cardiovascular system.

Mechanism of Action

The mechanism of action of Methyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate is not fully understood. However, it is believed that Methyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate may act as an inhibitor of various enzymes, such as cytochrome P450. In addition, Methyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate may act as an inhibitor of various cellular processes, such as the expression of genes.
Biochemical and Physiological Effects
Methyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate has been shown to have a wide range of effects on biochemical and physiological processes. In biochemical experiments, Methyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate has been shown to inhibit the activity of cytochrome P450, an enzyme involved in the metabolism of drugs. In physiological experiments, Methyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate has been shown to have a wide range of effects on the nervous system, including the inhibition of the release of neurotransmitters and the inhibition of the action potential of neurons. In addition, Methyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate has been shown to have a wide range of effects on the cardiovascular system, including the inhibition of the action potential of the heart and the inhibition of the action potential of the vascular system.

Advantages and Limitations for Lab Experiments

Methyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate has several advantages for use in laboratory experiments. Methyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate is a relatively inexpensive chemical, which makes it an attractive option for use in experiments. In addition, Methyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate is relatively stable, which makes it suitable for use in experiments over a long period of time. However, Methyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate also has some limitations for use in laboratory experiments. Methyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate is not soluble in water, which can make it difficult to use in experiments that require aqueous solutions. In addition, Methyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate can be toxic if it is not handled properly, which can limit its use in experiments involving animals.

Future Directions

There are several potential future directions for the use of Methyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate in scientific research. One potential direction is the development of new methods for the synthesis of Methyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate, which could potentially be used to synthesize more complex compounds. Another potential direction is the development of new methods for the detection of Methyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate, which could potentially be used to detect the presence of Methyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate in biological samples. In addition, further research into the mechanism of action of Methyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate could potentially lead to the development of new drugs that target specific cellular processes. Finally, further research into the biochemical and physiological effects of Methyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate could potentially lead to the development of new treatments for various diseases.

Synthesis Methods

Methyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate can be synthesized in two different ways. The first method involves the reaction of 3-bromo-1H-benzo[d][1,2,3]triazole with ethyl propionate in the presence of a base, such as potassium carbonate. The second method involves the reaction of 1H-benzo[d][1,2,3]triazole with methyl propionate in the presence of a base, such as sodium hydroxide. Both methods produce Methyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate in high yields.

properties

IUPAC Name

methyl 3-(benzotriazol-1-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-15-10(14)6-7-13-9-5-3-2-4-8(9)11-12-13/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKZVTIFKLXNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(1h-1,2,3-benzotriazol-1-yl)propanoate

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